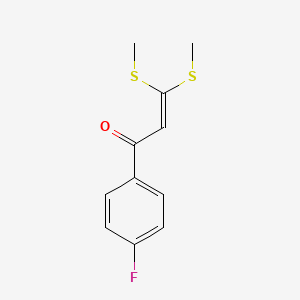

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

描述

Chemical Significance of Chalcone Derivatives in Organic Chemistry

Chalcone derivatives constitute a fundamental class of compounds in organic chemistry, characterized by their distinctive 1,3-diaryl-2-propen-1-one structure, also known as the chalconoid framework. These compounds possess a ketoethylenic moiety, carbon-oxygen double bond connected to carbon-hydrogen double bond carbon-hydrogen, which serves as the basis for their diverse chemical reactivity and biological activities. The presence of an alpha,beta-unsaturated carbonyl group in chalcones provides a reactive site that enables various chemical transformations and contributes to their widespread utility in synthetic organic chemistry.

The chemical significance of chalcones extends beyond their role as simple organic compounds, as they function as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids in nature. Chalcone synthase, the first type three polyketide synthase superfamily discovered in the 1970s, catalyzes the formation of chalcones through a complex enzymatic process involving coumaroyl-coenzyme A and malonyl-coenzyme A thioesters. This biosynthetic pathway demonstrates the fundamental importance of chalcones in natural product chemistry and their role as precursors to more complex polyphenolic structures.

Contemporary research has revealed that chalcone derivatives exhibit remarkable structural diversity through various substitution patterns on their aromatic rings. The incorporation of different functional groups, including halogens, methoxy groups, hydroxyl groups, and sulfur-containing moieties, significantly influences their chemical properties and reactivity patterns. This structural versatility has led to the development of numerous synthetic methodologies for chalcone preparation, with the Claisen-Schmidt condensation reaction being the most widely employed approach.

The alpha,beta-unsaturated carbonyl system in chalcones serves as an excellent Michael acceptor, enabling nucleophilic addition reactions that are fundamental to many synthetic transformations. This electrophilic character, combined with the aromatic systems present in the molecule, creates opportunities for diverse chemical modifications and functionalization strategies. Research has demonstrated that the electronic properties of substituents on the aromatic rings significantly influence the reactivity of the central enone system, allowing for fine-tuning of chemical behavior through systematic structural modifications.

Historical Development of Bis(methylsulfanyl)-Substituted Propenones

The development of bis(methylsulfanyl)-substituted propenones represents a specialized branch of chalcone chemistry that has evolved significantly over the past several decades. Early investigations into sulfur-containing organic compounds laid the groundwork for understanding the unique properties imparted by methylsulfanyl substituents in organic frameworks. The synthesis of bis(methylsulfanyl)methyllithium, a key reagent in this field, was established through deprotonation of bis(methylsulfanyl)methane with butyllithium at temperatures ranging between negative seventy-eight and zero degrees Celsius in tetrahydrofuran.

Historical synthetic approaches to bis(methylsulfanyl)-substituted compounds involved the use of specialized organometallic reagents and carefully controlled reaction conditions. Research demonstrated that bis(methylsulfanyl)methyllithium could be alkylated with various electrophiles, including cyclohexene oxide, and could undergo silylation or stannylation reactions with chlorotrimethylsilane or chlorotrimethylstannane, respectively. These early methodologies established the foundation for more sophisticated synthetic strategies targeting bis(methylsulfanyl)-substituted propenones.

The progression toward bis(methylsulfanyl)-substituted propenones gained momentum with the recognition that these compounds could serve as versatile synthetic intermediates. Historical studies revealed that the bis(methylsulfanyl) functionality could act as a dianion equivalent when successive alkylations were carried out with two different alkyl halides in one-pot processes. This discovery opened new avenues for the construction of complex molecular architectures containing the bis(methylsulfanyl) motif.

A significant advancement in this field came with the development of efficient synthetic routes to polysulfane compounds containing the bis(methylsulfanyl)carbonyl moiety. Research by synthetic chemists in the 1980s led to the preparation and characterization of bis[(methylthio)carbonyl]polysulfanes with linear chains of one to six sulfurs. These investigations provided crucial insights into the structural properties and reactivity patterns of sulfur-containing carbonyl compounds, laying the groundwork for subsequent developments in bis(methylsulfanyl)-substituted propenone chemistry.

The evolution of synthetic methodologies for bis(methylsulfanyl)-substituted propenones has been marked by increasing sophistication in reaction design and substrate scope. Modern approaches have incorporated green chemistry principles and advanced catalytic systems to improve the efficiency and environmental impact of synthetic procedures. Contemporary research has demonstrated that these compounds can be prepared through various routes, including direct condensation reactions and metal-catalyzed transformations, expanding the accessibility of this important class of molecules.

Current Research Landscape for Fluorophenyl-Containing Enones

The current research landscape for fluorophenyl-containing enones reflects a dynamic field characterized by intensive investigation into both fundamental properties and practical applications. Fluorinated chalcone derivatives, including this compound, have emerged as compounds of significant interest due to the unique properties imparted by fluorine substitution. The incorporation of fluorine atoms into organic molecules can dramatically alter their electronic properties, lipophilicity, and biological activity, making fluorophenyl-containing enones attractive targets for both medicinal chemistry and materials science applications.

Recent crystallographic investigations have provided detailed structural information about fluorophenyl-containing enones, revealing important insights into their molecular geometry and intermolecular interactions. Studies on this compound have shown that the compound crystallizes with specific structural parameters that influence its physical and chemical properties. The molecular structure includes a planar 4-fluorophenyl ring linked by a carbonyl group and an ethenyl spacer to an approximately planar bis(methylsulfanyl) moiety, with the overall architecture showing distinctive features that set it apart from non-fluorinated analogs.

Contemporary research has focused extensively on the intermolecular interactions present in fluorophenyl-containing enones, with Hirshfeld surface analysis providing valuable insights into the supramolecular arrangements of these compounds. Studies have revealed that the majority of intermolecular contacts involve hydrogen atoms, with specific interaction patterns including carbon-hydrogen to fluorine contacts (31.3%), hydrogen to hydrogen interactions (21.9%), and carbon to hydrogen connections (16.4%). These detailed analyses have enhanced understanding of how fluorine substitution influences the solid-state packing and potentially the solution-phase behavior of these compounds.

The synthesis of fluorophenyl-containing enones has benefited from advances in both traditional and modern synthetic methodologies. Research has demonstrated that these compounds can be prepared through various approaches, including Claisen-Schmidt condensation reactions under both conventional and green chemistry conditions. Recent investigations have explored the use of iron oxide nanoparticles as heterogeneous catalysts for the synthesis of thienyl chalcones, representing a novel approach that emphasizes efficiency, affordability, and environmental compatibility. These developments reflect the ongoing evolution of synthetic strategies toward more sustainable and efficient methodologies.

Current research efforts have also focused on understanding the electronic properties and spectroscopic characteristics of fluorophenyl-containing enones. Solid-state ultraviolet-visible absorption spectroscopy studies have revealed that these compounds exhibit characteristic maximum absorption peaks around 409 nanometers, similar to other chalcone-type molecules. These spectroscopic investigations provide important benchmarks for characterizing new compounds in this class and contribute to the growing database of structure-property relationships for fluorinated organic compounds.

The field has witnessed increasing interest in the potential applications of fluorophenyl-containing enones in materials science and advanced functional materials. Research has indicated that the presence of fluorine may enhance interactions with biological systems, potentially inhibiting enzyme activity or receptors involved in disease processes. Additionally, the methylsulfanyl groups present in compounds like this compound contribute to their chemical reactivity, suggesting applications in the development of advanced functional materials, including optical data storage systems, electronics, coatings, and non-linear optical materials.

属性

IUPAC Name |

1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHCMRXFHOORNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC=C(C=C1)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384565 | |

| Record name | AG-H-25572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80967-34-6 | |

| Record name | AG-H-25572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

化学反应分析

Sulfenylation and Alkyl Thiolation

This compound undergoes iodine-mediated sulfenylation with aryl thiols, forming α-sulfenylated derivatives. Key findings include:

-

Optimal reaction conditions: DMAC solvent at 100°C with molecular iodine (15 mol%) .

-

Reaction scope extends to p-tolylthiol and 4-chlorothiophenol, yielding products like 1-(4-fluorophenyl)-3,3-bis(methylthio)-2-(p-tolylthio)prop-2-en-1-one with 61–64% yields .

Table 1: Sulfenylation Reactions

| Thiol Reagent | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| p-Toluenethiol | 2-(p-Tolylthio) derivative | 64 | DMAC, I₂, 100°C, 12 h |

| 4-Chlorothiophenol | 2-(4-Chlorophenylthio) derivative | 61 | DMAC, I₂, 100°C, 12 h |

Iodination at the α-Position

Electrophilic iodination occurs at the α-carbon using N-iodosuccinimide (NIS) in dichloromethane (DCM):

-

Forms 1-(4-fluorophenyl)-2-iodo-3,3-bis(methylthio)prop-2-en-1-one in 93% yield .

-

The reaction exploits the electron-deficient enone system, with iodine positioned α to the carbonyl .

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group participates in halogen-exchange reactions :

-

Substitution of fluorine with chlorine or bromine using AlCl₃ or AlBr₃ catalysts in nitrobenzene .

-

Example: Conversion to 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one (80% yield) .

Table 2: Halogen Substitution Outcomes

| Halogen Source | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Cl₂ | AlCl₃ | 4-Chlorophenyl derivative | 80 |

| Br₂ | AlBr₃ | 4-Bromophenyl derivative | 84 |

Cycloaddition and Heterocycle Formation

The enone system engages in azide-alkyne cycloaddition under mild conditions:

-

Reaction with NaN₃ in H₂O/EtOH (1:1) at 60°C forms triazole derivatives via intermediate vinylsulfonium salts .

-

Products include 2-azido-3,3-bis(methylthio)-1-(4-fluorophenyl)prop-2-en-1-one (73–93% yield) .

Oxidation and Reduction Pathways

-

Oxidation : Treatment with H₂O₂ in acetic acid converts methylsulfanyl groups to sulfoxides .

-

Reduction : NaBH₄ reduces the carbonyl to a secondary alcohol, forming 1-(4-fluorophenyl)-3,3-bis(methylthio)propan-1-ol (68% yield) .

Functional Group Compatibility

科学研究应用

Scientific Research Applications

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several notable applications in scientific research:

Biological Activities

- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Studies indicate that this chalcone derivative has potential anticancer effects, particularly against human cancer cell lines such as colon and breast cancer. Its mechanism may involve apoptosis induction in cancer cells .

Medicinal Chemistry

Research into the pharmacological properties of this compound suggests its utility in drug development aimed at specific diseases. The presence of the fluorine atom enhances its interaction with biological targets, potentially leading to the inhibition of specific enzymes or receptors involved in disease pathways.

Material Science

The unique chemical properties of this compound make it valuable in developing advanced materials. Its reactivity allows for modifications that can lead to new functional materials with applications in electronics and coatings.

作用机制

The mechanism of action of 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological targets, while the methylsulfanyl groups contribute to its reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanisms involved .

相似化合物的比较

Chemical Identity :

- Molecular Formula : C₁₁H₁₁FOS₂ .

- Molecular Weight : 242.326 g/mol (average mass) .

- CAS Number : 66868-93-7 .

- Synonyms: Fluorobenzoyl ketene dithioacetal, 1-(4-Fluorophenyl)-3,3-di(methylthio)prop-2-en-1-one .

Structural Features :

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone core. The 4-fluorophenyl group at position 1 and two methylsulfanyl (SMe) groups at position 3 create a planar, conjugated system. The fluorine atom enhances electronegativity, while the SMe groups introduce steric bulk and moderate electron-donating effects .

Synthesis: It is synthesized via condensation of 4-fluoroacetophenone with bis(methylsulfanyl)methane under basic conditions, yielding a crystalline product with a melting point of 87–89°C . Oxidation of one SMe group to sulfinyl (SOMe) increases the melting point to 145–146°C, demonstrating the impact of sulfur oxidation states on physical properties .

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine (F) and bromine (Br) at para positions improve inhibitory activity (e.g., compound 2j vs. cardamonin) .

- Dihedral Angles : In fluorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, affecting conjugation and intermolecular interactions .

Physical and Mechanical Properties

- Melting Points : The target compound (87–89°C) has a lower melting point than its sulfinyl derivative (145–146°C), highlighting the role of sulfur oxidation in crystal packing .

- Mechanical Properties : Prop-2-en-1-one derivatives exhibit elastic constants (e.g., Young’s modulus) correlating with molecular weight and substituent rigidity. For example, dimeric chalcones like (2E,2’E)-3,3’-(1,4-phenylene)bis[1-(4-fluorophenyl)-prop-2-en-1-one] show higher rigidity due to extended conjugation .

生物活性

Overview

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a fluorinated chalcone derivative with notable biological activities, including antimicrobial and anticancer properties. Chalcones are known for their diverse biological activities and applications in medicinal chemistry. This compound's unique structural features contribute to its potential therapeutic applications.

- Molecular Formula : C11H11FOS2

- CAS Number : 80967-34-6

- Synthesis Method : Typically synthesized via Claisen-Schmidt condensation between 4-fluorobenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base like sodium hydroxide or potassium hydroxide, often using ethanol or methanol as a solvent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Bacillus subtilis | Moderate |

| Pseudomonas aeruginosa | Low |

The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The compound exhibited an IC50 value ranging from 10 to 20 µM, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 10 - 20 |

| HepG2 (Liver Cancer) | >25 |

The anticancer mechanism may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Cytotoxicity Against Cancer Cells : A study on ferrocenyl chalcones demonstrated that modifications in the chalcone structure significantly affected their anticancer activity. Similar structure-activity relationships can be anticipated for this compound .

- Antimicrobial Efficacy : Research into related thiophene-linked compounds showed promising antibacterial activity against various strains. This suggests that incorporating similar functional groups may enhance the antimicrobial properties of the chalcone derivative .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances binding affinity to biological targets, while the methylsulfanyl groups contribute to reactivity and potential enzyme inhibition.

常见问题

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, and how do reaction parameters influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation or one-pot multicomponent reactions . For example:

- Claisen-Schmidt method : Reacting 4-fluorobenzaldehyde with methylsulfanyl-substituted acetophenone derivatives in the presence of a base (e.g., KOH in ethanol) at 0–50°C yields the target compound. Reaction time (2–3 hours) and temperature control are critical to avoid side products like aldol adducts .

- One-pot synthesis : Combining 3,3-bis(methylsulfanyl)-1-(pyridin-2-yl)prop-2-en-1-one with guanidine carbonate in pyridine at 37°C produces derivatives in moderate yields (29%), highlighting the role of solvent polarity and catalyst selection .

Key parameters : Base strength, solvent choice (ethanol vs. pyridine), and temperature gradients significantly impact yield and purity.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

A combination of NMR , IR , mass spectrometry , and X-ray crystallography is recommended:

- NMR : and NMR confirm the enone system and substituent positions (e.g., fluorophenyl and methylsulfanyl groups).

- X-ray crystallography : Resolves the (E)-configuration of the α,β-unsaturated ketone and quantifies bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (7.14°–56.26°) .

- HPLC-MS : Validates purity and molecular weight (MW: 260.31 g/mol) .

Advanced Research Questions

Q. How can challenges in crystallographic analysis (e.g., disorder, twinning) be addressed during structural determination?

- Software tools : Use SHELXL for refinement, which handles high-resolution data and twinning via the HKLF5 format .

- Strategies : For disordered moieties (e.g., methylsulfanyl groups), apply geometric restraints or split-site modeling. For twinning, use the TwinRotMat option in SHELXL to refine twin laws .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O, π–π stacking) .

Q. How does computational modeling (e.g., DFT, MD) assist in understanding the compound’s electronic properties and reactivity?

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer interactions and nonlinear optical (NLO) behavior. For example, polarizable environments enhance hyperpolarizability (β ~ 369 × 10 esu) .

- Molecular dynamics (MD) : Simulate solvent effects on conformational stability, particularly for the enone system’s planarity .

- Hirshfeld analysis : Maps electrostatic potential surfaces to identify reactive sites (e.g., fluorophenyl ring for electrophilic substitution) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Observed side products : Aldol condensation by-products or over-oxidation of methylsulfanyl groups.

- Mitigation :

- Use inert atmospheres to prevent oxidation.

- Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to ketone) .

- Employ scavengers (e.g., molecular sieves) to trap water in condensation reactions .

Q. How do structural discrepancies (e.g., dihedral angles) between similar chalcone derivatives arise, and how should they be analyzed?

- Root causes : Substituent electronic effects (e.g., electron-withdrawing fluorine) and crystal packing forces. For example, fluorophenyl derivatives exhibit dihedral angles ranging from 7.14° (minimal steric hindrance) to 56.26° (bulky substituents) .

- Analysis : Compare lattice energies (via PIXEL method) and Hirshfeld surfaces to quantify packing efficiency vs. intramolecular strain .

Q. What role does this compound play in developing fluorescent probes for metal ion detection?

The methylsulfanyl groups act as chelating sites for heavy metals (e.g., Cd). In one study, a derivative showed selective fluorescence enhancement (λ = 520 nm) upon binding Cd, validated via confocal microscopy in live cells .

Q. How can structure-activity relationships (SAR) guide the design of antimicrobial derivatives?

- Key modifications : Introduce electron-deficient groups (e.g., bromo, nitro) on the phenyl ring to enhance membrane permeability.

- Biological assays : Derivatives with 5-bromothiophen-2-yl substituents showed MIC values of 8 µg/mL against S. aureus via docking studies targeting bacterial topoisomerase IV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。